Absolute (R)-Configuration: Chiral Identity vs. (S)-Enantiomer and Racemate
The compound possesses a defined (R) absolute configuration at the chiral center of the aminobutyl side chain, distinguishing it from the (S)-enantiomer (CAS 1213621-64-7) and the racemic mixture (CAS 1270542-42-1) . While predicted bulk properties such as density (1.027 ± 0.06 g/cm³ for the (S)-form ) are identical for the (R)-form, the distinct spatial orientation of the amino group is the primary differential attribute. The (R)-configuration is essential for chiral recognition processes, including diastereomeric salt resolution, enzyme-mediated transformations, and asymmetric metal coordination [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1213643-53-8) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213621-64-7); Racemate (CAS 1270542-42-1) |
| Quantified Difference | Opposite specific rotation sign; racemate has zero net optical activity |
| Conditions | Chiral HPLC or polarimetry under standard conditions |
Why This Matters
Selection of the enantiopure (R)-isomer is mandatory for any application reliant on stereospecific molecular recognition; use of racemate or wrong enantiomer yields null or erroneous results.
- [1] Cimarelli, C., Palmieri, G. Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions. Chirality, 2009, 21(1), 218-232. View Source
